An In-Depth Technical Guide to 7-Fluorochroman-4-amine Hydrochloride: Properties, Synthesis, and Potential Applications in Neuroscience Research
An In-Depth Technical Guide to 7-Fluorochroman-4-amine Hydrochloride: Properties, Synthesis, and Potential Applications in Neuroscience Research
This guide offers a comprehensive technical overview of 7-Fluorochroman-4-amine hydrochloride, a chiral amine of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, a detailed synthesis protocol, analytical methodologies, and the potential biological significance of this compound, particularly in the context of neuroscience. The strategic incorporation of a fluorine atom into the chroman scaffold can modulate key drug-like properties, including metabolic stability and receptor binding affinity, making this a compelling molecule for further investigation.[1][2][3][4]
Physicochemical and Structural Characteristics
7-Fluorochroman-4-amine hydrochloride is a fluorinated derivative of the chroman-4-amine scaffold. The presence of the fluorine atom and the chiral center at the 4-position are key structural features that influence its chemical and biological properties.
Predicted Physicochemical Properties
While experimental data for 7-Fluorochroman-4-amine hydrochloride is not extensively available in public literature, its fundamental properties can be predicted using computational models. These predictions are valuable for guiding experimental design, such as selecting appropriate solvent systems and analytical conditions.
| Property | Predicted Value/Information | Source/Method |
| Molecular Formula | C₉H₁₁ClFNO | PubChem |
| Molecular Weight | 203.64 g/mol | PubChem |
| pKa (of the amine) | 8.5 - 9.5 | Based on computational models for similar aromatic amines.[5][6][7] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | General solubility characteristics of amine hydrochlorides.[8] |
| Stability | The hydrochloride salt form enhances stability and shelf-life. Store in a cool, dry place away from light. | General stability of amine hydrochlorides.[9][10] |
Note: The pKa and solubility values are estimates and should be experimentally verified.
Structural Representation
Caption: Chemical structure of 7-Fluorochroman-4-amine hydrochloride.
Synthesis and Characterization
The synthesis of 7-Fluorochroman-4-amine hydrochloride can be achieved through a two-step process starting from the commercially available 7-fluorochroman-4-one. The key transformation is a reductive amination.
Proposed Synthesis Pathway
Caption: Proposed synthesis of 7-Fluorochroman-4-amine hydrochloride.
Detailed Synthesis Protocol
This protocol is based on established methods for the reductive amination of chromanones.[11][12][13]
Step 1: Reductive Amination of 7-Fluorochroman-4-one
-
Reaction Setup: In a round-bottom flask, dissolve 7-fluorochroman-4-one (1 equivalent) in methanol.
-
Amine Source: Add ammonium acetate (10 equivalents) to the solution. The large excess drives the equilibrium towards imine formation.
-
pH Adjustment: Adjust the pH of the mixture to approximately 6-7 using glacial acetic acid. This pH range is optimal for imine formation without causing significant decomposition of the starting material or product.
-
Reducing Agent: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise. NaBH₃CN is a mild reducing agent that selectively reduces the imine in the presence of the ketone.[11]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of 1M HCl until gas evolution ceases. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Basify the aqueous residue with 2M NaOH to a pH of >10 and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-fluorochroman-4-amine as a free base. The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified 7-fluorochroman-4-amine free base in a minimal amount of anhydrous diethyl ether.
-
Precipitation: Slowly add a solution of HCl in diethyl ether (2M) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 7-Fluorochroman-4-amine hydrochloride as a solid.
Analytical Characterization
The identity and purity of the synthesized 7-Fluorochroman-4-amine hydrochloride should be confirmed by a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. The presence of the fluorine atom will result in characteristic splitting patterns in the aromatic region of the ¹H NMR spectrum and will be directly observable in a ¹⁹F NMR spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity of the final product. A proposed method is outlined below.
Potential Biological Activity and Mechanism of Action
While specific biological data for 7-Fluorochroman-4-amine hydrochloride is limited, the chroman-4-amine scaffold is a known pharmacophore in compounds targeting the central nervous system.[14] Derivatives of this scaffold have shown affinity for various neurotransmitter receptors, particularly serotonin (5-HT) receptors.[14] The introduction of fluorine can enhance binding affinity and improve pharmacokinetic properties.[2][3]
Hypothetical Interaction with Serotonin Receptors
Caption: Hypothetical interaction of 7-Fluorochroman-4-amine with serotonin receptors.
Based on the pharmacology of similar compounds, 7-Fluorochroman-4-amine could potentially act as a ligand for serotonin receptors such as 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₇. These receptors are implicated in the pathophysiology of depression, anxiety, and other mood disorders. The affinity and functional activity (agonist, antagonist, or partial agonist) at these receptors would need to be determined experimentally.
Experimental Protocols
The following protocols provide a framework for the analytical and biological characterization of 7-Fluorochroman-4-amine hydrochloride.
Chiral HPLC Method for Enantiomeric Purity
This protocol is a starting point for method development and is based on established procedures for the chiral separation of fluorinated amines.[15][16]
Workflow:
Caption: Workflow for chiral HPLC analysis.
Step-by-Step Protocol:
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is recommended as a starting point (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of hexane and isopropanol (IPA). A starting ratio of 90:10 (Hexane:IPA) is suggested. To improve peak shape for the amine, add a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase (0.1% v/v).
-
Sample Preparation: Dissolve a small amount of 7-Fluorochroman-4-amine hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
Detection: UV at 254 nm
-
-
Method Optimization: If separation is not achieved, systematically vary the percentage of IPA in the mobile phase (e.g., from 5% to 20%). The type and concentration of the basic modifier can also be adjusted.
-
Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee).
Radioligand Binding Assay for Serotonin 5-HT₁ₐ Receptor Affinity
This protocol is a competitive binding assay to determine the binding affinity (Ki) of 7-Fluorochroman-4-amine hydrochloride for the human 5-HT₁ₐ receptor.[17][18][19][20][21][22][23][24][25]
Step-by-Step Protocol:
-
Materials:
-
Cell membranes expressing the human 5-HT₁ₐ receptor.
-
Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁ₐ agonist).
-
Non-specific binding control: 5-HT (serotonin) at a high concentration (e.g., 10 µM).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Assay Procedure:
-
Prepare serial dilutions of 7-Fluorochroman-4-amine hydrochloride in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes (typically 5-10 µg of protein per well).
-
[³H]8-OH-DPAT at a concentration close to its Kd (e.g., 1 nM).
-
Either the test compound (7-Fluorochroman-4-amine hydrochloride) at various concentrations, buffer for total binding, or 10 µM 5-HT for non-specific binding.
-
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of 7-Fluorochroman-4-amine hydrochloride.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
7-Fluorochroman-4-amine hydrochloride represents a valuable building block for the synthesis of novel compounds with potential applications in neuroscience research. Its fluorinated chroman-4-amine scaffold is a promising starting point for the development of ligands targeting serotonin receptors. This guide provides a foundational understanding of its properties, a plausible synthetic route, and key experimental protocols to facilitate its investigation by the scientific community. Further research is warranted to fully elucidate the pharmacological profile of this and related compounds.
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